1-(Bromomethyl)-2,3,5-trichlorobenzene

Overview

Description

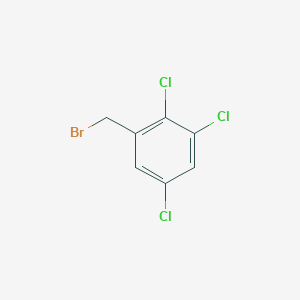

1-(Bromomethyl)-2,3,5-trichlorobenzene is an organic compound belonging to the class of halogenated benzenes It is characterized by a benzene ring substituted with a bromomethyl group and three chlorine atoms at the 2, 3, and 5 positions

Mechanism of Action

Target of Action

It is known that brominated compounds often target benzylic positions in organic molecules . These positions are particularly reactive due to the resonance stabilization of the resulting intermediates .

Mode of Action

The mode of action of 1-(Bromomethyl)-2,3,5-trichlorobenzene involves interactions with its targets, leading to changes in their structure and function. The compound can participate in reactions such as free radical bromination and nucleophilic substitution . In these reactions, the bromomethyl group acts as an electrophile, reacting with nucleophiles present in the target molecule .

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including those involving organoboron reagents in suzuki–miyaura coupling . This process involves the formation of carbon-carbon bonds, which is a fundamental reaction in organic chemistry and biochemistry .

Result of Action

The compound’s reactivity suggests that it could potentially modify the structure of target molecules, leading to changes in their function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of reactions involving brominated compounds can be affected by factors such as temperature, solvent, and the presence of catalysts .

Preparation Methods

The synthesis of 1-(Bromomethyl)-2,3,5-trichlorobenzene typically involves the bromination of 2,3,5-trichlorotoluene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in carbon tetrachloride (CCl4) under reflux conditions . This reaction selectively brominates the methyl group, resulting in the formation of the desired compound.

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(Bromomethyl)-2,3,5-trichlorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2,3,5-trichlorobenzyl alcohol.

Oxidation: The compound can be oxidized to form 2,3,5-trichlorobenzaldehyde using oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction of the bromomethyl group can yield 2,3,5-trichlorotoluene.

Common reagents and conditions for these reactions include the use of polar solvents, appropriate catalysts, and controlled temperatures to ensure selective and efficient transformations .

Scientific Research Applications

1-(Bromomethyl)-2,3,5-trichlorobenzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and protein labeling due to its reactive bromomethyl group.

Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins

Comparison with Similar Compounds

1-(Bromomethyl)-2,3,5-trichlorobenzene can be compared with other halogenated benzenes, such as:

Bromobenzene: Lacks the additional chlorine atoms, making it less reactive in certain substitution reactions.

Chlorobenzene: Contains only chlorine substituents, resulting in different reactivity and applications.

1,3,5-Trichlorobenzene: Similar in structure but without the bromomethyl group, leading to different chemical behavior and uses .

The unique combination of bromine and chlorine substituents in this compound imparts distinct reactivity and versatility, making it valuable in various research and industrial contexts.

Biological Activity

1-(Bromomethyl)-2,3,5-trichlorobenzene (CAS Number: 130800-83-8) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its implications in various fields such as pharmacology and environmental science.

Chemical Structure and Properties

This compound is characterized by a bromomethyl group attached to a benzene ring that is substituted with three chlorine atoms. Its molecular formula is with a molecular weight of 274.37 g/mol. The presence of multiple halogen atoms significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that halogenated compounds, including this compound, exhibit antimicrobial activity. A study exploring the antimicrobial effects of similar chlorinated compounds demonstrated that they can inhibit the growth of various bacterial strains and fungi.

Cytotoxicity

Cytotoxicity studies have shown that this compound can induce cell death in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .

Ecotoxicological Effects

The compound's impact on aquatic organisms has been documented. For example, exposure to trichlorobenzenes has been linked to detrimental effects on estuarine macrobenthic communities, highlighting its potential environmental toxicity .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The halogen atoms may interact with enzymes or receptors in biological systems, potentially inhibiting their function.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which may lead to cellular damage and apoptosis.

- Alteration of Membrane Integrity : Halogenated compounds can disrupt cellular membranes, affecting permeability and leading to cell lysis.

Case Study 1: Antimicrobial Activity

A study conducted on various halogenated aromatic compounds revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Standard Antibiotic) | 16 |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro experiments assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent increase in cell death.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

Properties

IUPAC Name |

1-(bromomethyl)-2,3,5-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFQCETYZRPQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599361 | |

| Record name | 1-(Bromomethyl)-2,3,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130800-83-8 | |

| Record name | 1-(Bromomethyl)-2,3,5-trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130800-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-2,3,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.